![molecular formula C9H11ClF3NO B2687374 (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride CAS No. 2222471-40-9](/img/structure/B2687374.png)
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride
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Description
Scientific Research Applications
Reductive Dechlorination and Metabolic Fate
Methoxychlor, an environmental concern due to its endocrine-disrupting and carcinogenic potency, undergoes reductive dechlorination by human intestinal bacterium Eubacterium limosum, transforming into more active metabolites (Yim et al., 2008). This process highlights the microbial contribution to the metabolic fate of chlorinated compounds in the human gut, suggesting potential health implications through the generation of more bioactive or toxic derivatives.
Enantioselective Metabolism and Toxicity
Methoxychlor's metabolism by human cytochrome P450s displays significant enantioselectivity, affecting its estrogenic/antiestrogenic/antiandrogenic activities due to the differential formation of enantiomeric metabolites (Hu & Kupfer, 2002). This enantioselectivity underscores the importance of considering stereochemistry in assessing the biological impacts of environmental chemicals.
Estrogenic and Proestrogenic Properties
Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants reveal that metabolic transformation by hepatic microsomal monooxygenases is required for some compounds to exhibit estrogenic activity, highlighting the role of metabolic activation in the endocrine-disrupting effects of methoxychlor (Bulger et al., 1985).
Ovarian Toxicity
Methoxychlor exposure at early postnatal stages inhibits folliculogenesis and stimulates anti-Mullerian hormone production in the rat ovary, indicating that MXC and its metabolites directly influence ovarian development and function (Uzumcu et al., 2006). These findings suggest potential risks to reproductive health from environmental exposure to methoxychlor and similar compounds.
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVCBTAGVFWILZ-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride |
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